molecular formula C13H13FO2 B13178852 6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one

6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one

Katalognummer: B13178852
Molekulargewicht: 220.24 g/mol
InChI-Schlüssel: NEFGSGLLXOJEFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one is a synthetic organic compound characterized by its unique spirocyclic structure

Vorbereitungsmethoden

The synthesis of 6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one typically involves multiple steps. One common method starts with the preparation of 2,4-dibromoalkylbutyrate as a raw material. This intermediate undergoes a series of reactions, including bromination, dehydrobromination, and cyclization, to form the desired spirocyclic structure . The reaction conditions are generally mild, and the process is designed to be efficient with high yields.

Analyse Chemischer Reaktionen

6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Wissenschaftliche Forschungsanwendungen

6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways to achieve therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one can be compared with other spirocyclic compounds such as:

The uniqueness of 6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one lies in its specific spirocyclic structure and the presence of a fluorine atom, which can significantly influence its reactivity and interactions with biological targets.

Eigenschaften

Molekularformel

C13H13FO2

Molekulargewicht

220.24 g/mol

IUPAC-Name

6-fluorospiro[3H-chromene-2,1'-cyclopentane]-4-one

InChI

InChI=1S/C13H13FO2/c14-9-3-4-12-10(7-9)11(15)8-13(16-12)5-1-2-6-13/h3-4,7H,1-2,5-6,8H2

InChI-Schlüssel

NEFGSGLLXOJEFF-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(C1)CC(=O)C3=C(O2)C=CC(=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.